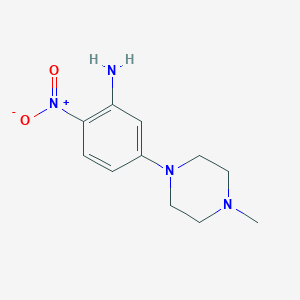

5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)9-2-3-11(15(16)17)10(12)8-9/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLBMGPQZJDFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374997 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23491-48-7 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS Number: 23491-48-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, CAS number 23491-48-7. It is a valuable intermediate in organic synthesis and has emerged as a significant molecule in medicinal chemistry, notably as a selective inhibitor of Sirtuin 6 (SIRT6). This document details its physicochemical properties, synthesis, characterization, and biological activity. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its quantitative data. Furthermore, this guide includes visualizations of its synthetic route and its role in the SIRT6 signaling pathway to facilitate a deeper understanding of its chemical and biological context.

Introduction

This compound is a nitroaniline derivative featuring a methylpiperazine moiety. This structural combination imparts unique chemical and biological properties, making it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds like benzimidazoles.[1] The presence of the piperazine group is a common feature in many pharmacologically active compounds, often enhancing pharmacokinetic properties.[1] In recent years, this compound has garnered significant attention as a potent and selective inhibitor of SIRT6, a histone deacetylase implicated in various cellular processes, including metabolism, DNA repair, and inflammation.[2][3] Its potential as a therapeutic agent, particularly in the context of diabetes, has made it a subject of intensive research.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23491-48-7 | [4] |

| Molecular Formula | C₁₁H₁₆N₄O₂ | [5] |

| Molecular Weight | 236.27 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 152-155 °C | [5][6] |

| Boiling Point | 444.2 ± 45.0 °C (Predicted) | [5] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 7.35 ± 0.42 (Predicted) | [5] |

| Solubility | Soluble in water and organic solvents | [5] |

| InChIKey | MWLBMGPQZJDFKZ-UHFFFAOYSA-N | [5] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.

Synthetic Workflow

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is as follows:[5]

-

Reaction Setup: In a microwave reactor vessel, combine 5-Fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (TEA, 1.86 ml) in N-methylpyrrolidone (NMP, 1.5 ml).

-

Reaction: Heat the reaction mixture in a microwave reactor to 100°C for 20 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (50 ml) and stir for 20 minutes.

-

Isolation: Collect the resulting yellow solid by filtration.

-

Purification: Wash the solid with deionized water and subsequently dry it under high vacuum to yield the final product.

Characterization Data

The identity and purity of the synthesized compound can be confirmed by various analytical techniques.

| Analysis Method | Result | Reference(s) |

| LC-MS (Condition B) | Retention time (tR) = 0.47 min; [M+H]⁺ = 237.19 | [5] |

| Purity | Typically >95% | [7] |

Biological Activity: SIRT6 Inhibition

This compound has been identified as a potent inhibitor of SIRT6, an NAD⁺-dependent histone deacetylase.[2] SIRT6 plays a crucial role in regulating gene expression, metabolism, and DNA repair by deacetylating histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][8]

SIRT6 Signaling Pathway

The following diagram illustrates the role of SIRT6 in histone deacetylation and the inhibitory effect of this compound.

Quantitative Biological Data

The inhibitory potency and binding affinity of this compound against SIRT6 have been determined using various biochemical and biophysical assays.

| Assay | Parameter | Value (µM) | Reference(s) |

| Fluor de Lys (FDL) Assay | IC₅₀ | 4.93 | [2] |

| Surface Plasmon Resonance (SPR) | Kᴅ | 9.76 | [2] |

| Isothermal Titration Calorimetry (ITC) | Kᴅ | 10 | [2] |

Experimental Protocols for Biological Assays

The following sections provide an overview of the methodologies used to assess the biological activity of this compound.

Fluor de Lys (FDL) SIRT6 Inhibition Assay

This fluorescence-based assay measures the deacetylase activity of SIRT6.

-

Reaction Mixture: Prepare a reaction mixture containing SIRT6 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), NAD⁺, and a fluorogenic SIRT6 substrate (e.g., a peptide with an acetylated lysine).

-

Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the wells of a microplate.

-

Enzyme Addition: Initiate the reaction by adding recombinant human SIRT6 enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Measurement: Measure the fluorescence intensity using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity between the compound and SIRT6.

-

Immobilization: Immobilize recombinant human SIRT6 protein onto a sensor chip.

-

Analyte Injection: Inject different concentrations of this compound in a running buffer over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which corresponds to the binding of the compound to the immobilized protein.

-

Kinetic Analysis: Analyze the association (kon) and dissociation (koff) rates from the sensorgram data.

-

Affinity Determination: Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of the compound to SIRT6, providing a thermodynamic profile of the interaction.

-

Sample Preparation: Prepare a solution of recombinant human SIRT6 in a dialysis buffer and a solution of this compound in the same buffer.

-

Titration: Titrate the compound solution into the protein solution in the sample cell of an isothermal titration calorimeter.

-

Heat Measurement: Measure the heat released or absorbed during each injection.

-

Data Analysis: Integrate the heat signals and plot them against the molar ratio of the ligand to the protein. Fit the data to a suitable binding model to determine the equilibrium dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).

Applications and Future Directions

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly substituted benzimidazoles.[1] Its primary application lies in the field of medicinal chemistry as a lead compound for the development of novel SIRT6 inhibitors.[2] Given the role of SIRT6 in various diseases, including diabetes and cancer, this compound and its derivatives are of significant interest for drug discovery and development.[3] Future research may focus on optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant utility in both synthetic and medicinal chemistry. Its straightforward synthesis and potent inhibitory activity against SIRT6 make it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological activity, along with detailed experimental protocols to aid in its application in research and drug development. The continued investigation of this compound and its analogs holds promise for the development of novel therapeutics targeting SIRT6-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound CAS#: 23491-48-7 [m.chemicalbook.com]

- 6. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a compound of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid, yellow to yellow-brown compound.[1] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for laboratory and developmental work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₄O₂ | [2][3][4] |

| Molecular Weight | 236.27 g/mol | [2][4] |

| Melting Point | 152-155 °C | [2][3][4] |

| Boiling Point | 444.2 °C at 760 mmHg | [2][3][4] |

| Density | 1.264 g/cm³ | [2][3][4] |

| pKa (Predicted) | 7.35 ± 0.42 | [2][3] |

| LogP | 2.03610 | [3] |

| XLogP3 | 1.1 | [4] |

| Vapor Pressure | 4.37E-08 mmHg at 25°C | [2][3] |

| Flash Point | 222.4 °C | [2][3][4] |

| Appearance | Light yellow to yellow Solid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Experimental Protocols

Synthesis of this compound [1]

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a halogenated nitroaniline with N-methylpiperazine. A detailed experimental protocol is as follows:

-

Reaction Setup : In a suitable reaction vessel, combine 5-fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (1.86 ml) in N-methylpyrrolidone (1.5 ml).

-

Microwave Irradiation : Place the reaction mixture in a microwave reactor and heat to 100°C for 20 hours.

-

Work-up : After the reaction is complete, cool the mixture to room temperature.

-

Precipitation : Dilute the reaction mixture with deionized water (50 ml) and stir for 20 minutes to induce precipitation.

-

Isolation : Collect the resulting yellow solid by filtration.

-

Purification : Wash the solid with deionized water and dry it under high vacuum to yield the final product, 5-(4-methylpiperazine)-2-nitroaniline (1.45 g).

Diagram of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of Sirtuin 6 (SIRT6).[5] SIRT6 is a histone deacetylase that plays a crucial role in various cellular processes, including glucose metabolism. Inhibition of SIRT6 by this compound has been shown to increase the levels of glucose transporter 1 (GLUT-1), which in turn can lead to a reduction in blood glucose levels.[5] This makes this compound and its derivatives promising candidates for the treatment of type 2 diabetes.[5]

The compound demonstrated an IC₅₀ value of 4.93 μM against SIRT6 in a Fluor de Lys (FDL) assay.[5] It also exhibited Kᴅ values of 9.76 μM and 10 μM in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, respectively.[5] Importantly, it showed high selectivity for SIRT6 over other HDAC family members (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM.[5]

Diagram of the SIRT6 Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[6] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Handling should be performed in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound CAS#: 23491-48-7 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]

- 4. echemi.com [echemi.com]

- 5. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

5-(4-Methylpiperazin-1-yl)-2-nitroaniline molecular structure and formula

An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a heterocyclic aromatic amine, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a nitroaniline core linked to a methylpiperazine moiety, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2] Notably, this compound has been identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase, highlighting its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes.[3][4] It also serves as a key building block in the development of tyrosine kinase inhibitors.[5] This document provides a comprehensive overview of its molecular structure, physicochemical properties, biological activity, and synthesis protocols.

Molecular Structure and Formula

The molecular structure of this compound consists of a benzene ring substituted with a nitro group (-NO2) at position 2, an aniline group (-NH2) at position 1, and a 4-methylpiperazin-1-yl group at position 5. The piperazine ring typically adopts a stable chair conformation.[5]

-

IUPAC Name: this compound

-

Synonyms: 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine, 5-(4-Methylpiperazino)-2-nitroaniline[2][6][7]

Physicochemical and Crystallographic Data

The compound is typically a yellow solid.[3][7] Its key physicochemical and crystallographic properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 152-155 °C | [3][6][7][9] |

| Boiling Point | 444.2 °C (at 760 mmHg) | [6][7][9] |

| Density | 1.264 g/cm³ | [6][7][9] |

| Flash Point | 222.4 °C | [6][7][9] |

| pKa (Predicted) | 7.35 ± 0.42 | [3][7][9] |

| Polar Surface Area (PSA) | 78.3 Ų | [6] |

| LogP (Predicted) | 2.036 | [9] |

Table 2: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [5] |

| a | 11.027 (2) Å | [5] |

| b | 6.121 (1) Å | [5] |

| c | 17.524 (4) Å | [5] |

| β | 103.79 (3)° | [5] |

| Volume (V) | 1148.7 (4) ų | [5] |

| Z | 4 | [5] |

Biological Activity and Mechanism of Action

This compound has emerged as a significant small molecule inhibitor of SIRT6, a Class III histone deacetylase involved in regulating glucose metabolism.[4]

SIRT6 Inhibition

The compound is the most potent inhibitor in a series of discovered 1-phenylpiperazine derivatives.[4] Its inhibitory activity against SIRT6 has been quantified through various biophysical and biochemical assays.

Table 3: In Vitro Biological Activity

| Assay | Parameter | Value | Source(s) |

| Fluor de Lys (FDL) Assay | IC₅₀ vs. SIRT6 | 4.93 µM | [4] |

| Surface Plasmon Resonance (SPR) | Kᴅ vs. SIRT6 | 9.76 µM | [4] |

| Isothermal Titration Calorimetry (ITC) | Kᴅ vs. SIRT6 | 10 µM | [4] |

Selectivity and In-Vivo Effects

The compound demonstrates high selectivity for SIRT6. In selectivity assays, it showed no activity against other members of the histone deacetylase family (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM.[4] In a mouse model of type 2 diabetes, the compound was found to significantly increase the levels of glucose transporter 1 (GLUT-1), leading to a reduction in blood glucose.[4] This suggests a potential therapeutic application for managing type 2 diabetes.

Caption: Proposed mechanism of anti-diabetic action.

Experimental Protocols

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.

-

Reactants:

-

5-Fluoro-2-nitroaniline

-

N-methylpiperazine

-

Triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIPEA) as a base

-

N-methylpyrrolidone (NMP) as a solvent

-

-

Procedure:

-

5-Fluoro-2-nitroaniline (1.0 g), N-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) are combined in N-methylpyrrolidone (1.5 mL).[3]

-

The reaction mixture is heated in a microwave reactor to 100 °C for 16-20 hours.[3][9]

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with deionized water (50 mL) and stirred for 20 minutes to precipitate the product.[3]

-

The resulting yellow solid is collected by filtration, washed with deionized water, and dried under high vacuum.[3]

-

-

Yield: A reported yield for a similar protocol is 96%.[9]

Caption: Workflow for the synthesis of this compound.

Biological Assay Methodologies

The biological activity of the compound was characterized using standard industry assays:

-

Fluor de Lys (FDL) Assay: This biochemical assay was used to determine the compound's half-maximal inhibitory concentration (IC₅₀) against the SIRT6 enzyme, quantifying its potency.[4]

-

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques were employed to measure the binding affinity (dissociation constant, Kᴅ) between the compound and the SIRT6 protein, confirming direct interaction.[4]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[8] The compound should be handled in a well-ventilated area.[6][8]

References

- 1. This compound | 23491-48-7 | Benchchem [benchchem.com]

- 2. CAS 23491-48-7: this compound [cymitquimica.com]

- 3. This compound CAS#: 23491-48-7 [m.chemicalbook.com]

- 4. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline, CAS Number 23491-48-7[1][2][3][4]. The predicted spectrum is elucidated by examining the distinct chemical environments of the protons within the molecule, arising from the interplay of the electron-donating and electron-withdrawing substituents on the aniline ring and the conformational characteristics of the methylpiperazine moiety.

Molecular Structure and Proton Environments

The structure of this compound comprises a disubstituted aniline ring, a piperazine ring, and a methyl group. The protons in this molecule can be categorized into five distinct environments, which will give rise to separate signals in the ¹H NMR spectrum.

Figure 1: Molecular structure of this compound with labeled proton environments.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift ranges for similar functional groups and spin-spin coupling principles.

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 8.0 - 8.2 | 1H | d | J ≈ 2.5 Hz (meta) |

| H-4 | ~ 6.8 - 7.0 | 1H | dd | J ≈ 8.5 Hz (ortho), 2.5 Hz (meta) |

| H-6 | ~ 6.6 - 6.8 | 1H | d | J ≈ 8.5 Hz (ortho) |

| NH₂ | ~ 5.9 - 6.2 | 2H | br s | - |

| Piperazine CH₂ (a) | ~ 3.2 - 3.4 | 4H | t | J ≈ 5.0 Hz |

| Piperazine CH₂ (b) | ~ 2.5 - 2.7 | 4H | t | J ≈ 5.0 Hz |

| N-CH₃ | ~ 2.3 - 2.5 | 3H | s | - |

Detailed Spectral Analysis

Aromatic Region (6.5 - 8.5 ppm)

The aromatic region of the spectrum is characterized by three distinct signals corresponding to the three protons on the aniline ring. Their chemical shifts are significantly influenced by the electronic effects of the nitro (-NO₂), amino (-NH₂), and methylpiperazinyl substituents.

-

H-3 (δ ≈ 8.0 - 8.2 ppm): This proton is positioned ortho to the strongly electron-withdrawing nitro group, which causes significant deshielding and shifts its signal far downfield.[5][6] It is meta-coupled to H-4, resulting in a doublet with a small coupling constant (J ≈ 2.5 Hz).

-

H-4 (δ ≈ 6.8 - 7.0 ppm): This proton is ortho to the electron-donating methylpiperazinyl group and para to the electron-withdrawing nitro group. The donating effect of the piperazine and the meta-position to the amino group will shift it upfield relative to unsubstituted benzene (7.3 ppm).[7] It will appear as a doublet of doublets due to ortho coupling with H-6 (J ≈ 8.5 Hz) and meta coupling with H-3 (J ≈ 2.5 Hz).

-

H-6 (δ ≈ 6.6 - 6.8 ppm): This proton is ortho to the strongly electron-donating amino group, which results in significant shielding and an upfield chemical shift.[7][8] It is ortho-coupled to H-4, leading to a doublet with a larger coupling constant (J ≈ 8.5 Hz).

Amine Protons (δ ≈ 5.9 - 6.2 ppm)

The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[9]

Aliphatic Region (2.0 - 3.5 ppm)

The aliphatic region contains the signals from the methylpiperazine moiety.

-

Piperazine CH₂ (a) (δ ≈ 3.2 - 3.4 ppm): These four protons are on the two methylene groups adjacent to the nitrogen atom attached to the aromatic ring. The proximity to the deshielding aniline ring results in a downfield shift compared to the other piperazine protons. They are expected to appear as a triplet due to coupling with the adjacent methylene protons (b), assuming rapid chair-to-chair interconversion of the piperazine ring.[10]

-

Piperazine CH₂ (b) (δ ≈ 2.5 - 2.7 ppm): These four protons are on the methylene groups adjacent to the nitrogen bearing the methyl group. Being further from the aromatic ring, they are more shielded and appear at a higher field.[11] They will also appear as a triplet due to coupling with the adjacent methylene protons (a).

-

N-CH₃ (δ ≈ 2.3 - 2.5 ppm): The three protons of the methyl group attached to the piperazine nitrogen will appear as a sharp singlet, as there are no adjacent protons to cause splitting.[11][12]

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining the ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, with its signal set to 0.0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Typical acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each peak.

Logical Workflow for Spectral Prediction

Figure 2: Workflow for predicting the ¹H NMR spectrum.

References

- 1. CAS 23491-48-7: this compound [cymitquimica.com]

- 2. 23491-48-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. echemi.com [echemi.com]

- 5. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 11. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]

- 12. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for the SIRT6 inhibitor, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. It includes key mass spectrometry data, a detailed experimental protocol for its analysis, and visualizations of its predicted fragmentation pathway, experimental workflow, and its interaction with the SIRT6 signaling pathway.

Quantitative Mass Spectrometry Data

The mass spectrometry data for this compound is summarized in the table below. This data is crucial for the identification and quantification of the compound in various experimental settings.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][2][3] |

| Molecular Weight | 236.27 g/mol | [1][3] |

| Theoretical Exact Mass [M] | 236.12733 | [4] |

| Theoretical m/z [M+H]⁺ | 237.13510 | [4] |

| Observed m/z [M+H]⁺ | 237.19 | [1] |

Predicted Mass Spectrometry Fragmentation

While detailed experimental fragmentation data is not widely published, a plausible fragmentation pattern can be predicted based on the structure of this compound and the known fragmentation of similar nitroaniline and piperazine-containing compounds. The protonated molecule [M+H]⁺ is expected to be the precursor ion. The primary fragmentation events are likely to occur at the piperazine ring and involve the loss of the methyl group or cleavage of the ring itself.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Sample Extraction (from biological matrix):

-

To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure proper separation, for example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions (for triple quadrupole):

-

Precursor Ion: m/z 237.1

-

Product Ions (examples): m/z 222.1, m/z 182.1, m/z 191.1 (These should be optimized based on experimental fragmentation).

-

Signaling Pathway Context: SIRT6 Inhibition

This compound has been identified as an inhibitor of Sirtuin 6 (SIRT6). SIRT6 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. By inhibiting SIRT6, this compound can modulate these pathways, which is of significant interest in drug development, particularly for metabolic diseases and cancer.

References

Crystal Structure Analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, an organic compound identified as a potential intermediate in the synthesis of novel tyrosine kinase inhibitors and as a SIRT6 inhibitor for the potential treatment of diabetes.[1][2] The following sections detail the crystallographic data, experimental protocols for its synthesis and crystal structure determination, and a visualization of the experimental workflow.

Crystallographic Data

The crystal structure of this compound (C₁₁H₁₆N₄O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement details is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [3]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₆N₄O₂ |

| Formula Weight | 236.28 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.027 (2) Å |

| b | 6.121 (1) Å |

| c | 17.524 (4) Å |

| α | 90° |

| β | 103.79 (3)° |

| γ | 90° |

| Volume | 1148.7 (4) ų |

| Z | 4 |

| Calculated Density | 1.366 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| F(000) | 504 |

| Crystal Size | 0.30 x 0.20 x 0.05 mm |

| θ Range for Data Collection | 2.2 to 25.5° |

| Index Ranges | -13 ≤ h ≤ 13, -7 ≤ k ≤ 7, -21 ≤ l ≤ 21 |

| Refinement Details | |

| Reflections Collected | 2205 |

| Independent Reflections | 2090 [R(int) = 0.042] |

| Completeness to θ = 25.5° | 99.5 % |

| Absorption Correction | Psi-scan |

| Max. and Min. Transmission | 0.995 and 0.971 |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2090 / 0 / 155 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2σ(I)] | R1 = 0.064, wR2 = 0.192 |

| R indices (all data) | R1 = 0.089, wR2 = 0.211 |

| Largest Diff. Peak and Hole | 0.25 and -0.18 e.Å⁻³ |

Molecular Structure

The molecular structure of this compound reveals that the piperazine ring adopts a chair conformation.[3][4][5] An intramolecular N—H···O hydrogen bond forms an S(6) ring motif.[3][4][5] In the crystal, molecules are linked by N—H···N hydrogen bonds, creating chains.[3][4][5] The dihedral angle between the benzene ring and the plane of the four carbon atoms in the piperazine ring is 12.17 (3)°.[3][4][5]

Experimental Protocols

Synthesis of this compound

A mixture of 5-fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (1.86 ml) in N-methylpyrrolidone (1.5 ml) was heated in a microwave reactor at 100°C for 20 hours.[1] After cooling to room temperature, the reaction mixture was diluted with deionized water (50 ml), stirred for 20 minutes, and then filtered.[1] The resulting yellow solid was washed with deionized water and dried under high vacuum to yield the final product.[1]

Crystallization

Crystals suitable for X-ray analysis were obtained by dissolving 0.5 g of the synthesized compound in 20 ml of methanol and allowing the solvent to evaporate slowly at room temperature.[5]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer.[3] Data collection was performed at 293 K using Mo Kα radiation.[3] The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[3] Hydrogen atoms were positioned geometrically and refined using a riding model.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of this compound.

Molecular Connectivity

The logical relationship between the constituent parts of the this compound molecule is depicted below.

References

- 1. This compound CAS#: 23491-48-7 [m.chemicalbook.com]

- 2. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a compound of interest in pharmaceutical research, particularly as a SIRT6 inhibitor.[1] Due to a notable absence of quantitative solubility data in publicly available literature, this document serves as a comprehensive resource for determining its solubility in various organic solvents. It provides a detailed experimental protocol for the widely accepted isothermal equilibrium (shake-flask) method, followed by concentration analysis using UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). Furthermore, this guide presents the known physicochemical properties of the compound and a visual workflow to aid in the experimental design.

Introduction

This compound (CAS No. 23491-48-7) is an organic compound with a molecular formula of C₁₁H₁₆N₄O₂.[2] Its structure, featuring a nitro group and a methylpiperazine moiety, makes it a subject of investigation in medicinal chemistry.[2] Understanding the solubility of this compound in various organic solvents is a critical parameter for researchers and drug development professionals. Solubility data is essential for designing synthetic routes, developing purification strategies (such as crystallization), and formulating drug delivery systems.[2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for handling the compound and for designing solubility experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₄O₂ | [3] |

| Molecular Weight | 236.27 g/mol | [3] |

| CAS Number | 23491-48-7 | [3][4] |

| Appearance | Solid (Appearance not specified) | [4] |

| Melting Point | 152-155 °C | [3][4] |

| Boiling Point | 444.2 °C at 760 mmHg | [3][4] |

| Density | 1.264 g/cm³ | [3][4] |

| Flash Point | 222.4 °C | [3][4] |

| pKa | 7.35 ± 0.42 (Predicted) | [4] |

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The following section provides a detailed protocol for the experimental determination of this data.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[5][6] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV/Vis Spectrophotometer or HPLC system

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours).[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[6][8]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method (UV/Vis or HPLC).[8]

-

Concentration Analysis: Determine the concentration of the dissolved compound in the diluted samples using a pre-validated UV/Vis spectrophotometry or HPLC method.

4.3. Concentration Measurement

4.3.1. UV/Vis Spectrophotometry

-

Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[9]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a range of wavelengths.[10][11]

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax to generate a calibration curve (absorbance vs. concentration).[10]

-

Measure the absorbance of the diluted sample from the solubility experiment and use the calibration curve to determine its concentration.[7]

-

Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

4.3.2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[8] It offers high specificity and can separate the analyte from any potential impurities.

-

Procedure:

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector wavelength) for this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).[12]

-

Inject the diluted sample from the solubility experiment and record the peak area.[8]

-

Use the calibration curve to determine the concentration of the diluted sample.[12]

-

Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not documented in the public domain, this guide provides a robust framework for its experimental determination. The detailed protocol for the isothermal equilibrium (shake-flask) method, coupled with established analytical techniques like UV/Vis spectrophotometry and HPLC, empowers researchers to generate reliable and accurate solubility data. This information is indispensable for the continued research and development of this promising pharmaceutical compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. CAS 23491-48-7: this compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. pharmaguru.co [pharmaguru.co]

Technical Guide: Physicochemical Properties and Biological Activity of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

For: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, including its melting and boiling points. It also outlines relevant experimental protocols for its synthesis and characterization and describes its role as a selective inhibitor of Sirtuin 6 (SIRT6), a significant target in metabolic disease research.

Core Physicochemical Data

The key physical properties of this compound are summarized below. These values are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Conditions |

| Melting Point | 152-155 °C | Not Specified |

| Boiling Point | 444.2 °C | at 760 mmHg |

Experimental Protocols

While specific experimental documentation for the determination of the melting and boiling points of this particular compound is not detailed in the available literature, standard organic chemistry methodologies would be employed. A representative protocol for melting point determination and the documented synthesis of the compound are described.

Synthesis of this compound

A documented method for the synthesis of the title compound is through nucleophilic aromatic substitution.[1] The following protocol is based on a reported synthesis:[1][2]

-

Reactants: Combine 5-Fluoro-2-nitroaniline (1 equivalent), N-methylpiperazine (1.2 equivalents), and triethylamine (2 equivalents) in a reaction vessel containing N-methylpyrrolidone (NMP) as the solvent.

-

Reaction: Heat the mixture in a microwave reactor to 100°C and maintain for a period of 16-20 hours.[2][3]

-

Workup: After cooling to room temperature, dilute the reaction mixture with deionized water. Stir the resulting suspension for approximately 20 minutes to precipitate the product.

-

Isolation: Collect the solid product by filtration. Wash the yellow solid with deionized water to remove any remaining impurities.

-

Drying: Dry the final product under high vacuum to yield this compound. The product can be analyzed by liquid chromatography-mass spectrometry (LC-MS) for confirmation.[2]

Melting Point Determination (General Protocol)

The melting point range of a solid organic compound is a key indicator of its purity and is determined using a capillary melting point apparatus (such as a Mel-Temp or similar device).[4]

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

-

Initial Determination: A rapid heating rate is used to get an approximate melting point. This provides a preliminary range to guide a more precise measurement.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[6] For a pure compound, this range is typically sharp (0.5-1.0°C).

Biological Activity: SIRT6 Inhibition

This compound has been identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6).[7][8] SIRT6 is a NAD⁺-dependent histone deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation.[9][10] The inhibition of SIRT6 by this compound has been shown to increase the levels of glucose transporter 1 (GLUT-1), thereby enhancing glucose uptake.[7] This mechanism makes it a promising lead compound for the development of therapeutics targeting type 2 diabetes.[7]

The compound demonstrates high selectivity, showing no significant activity against other sirtuins (SIRT1-3) or other histone deacetylases (HDAC1-11) at high concentrations.[7]

Caption: Mechanism of SIRT6 inhibition by this compound.

References

- 1. This compound | 23491-48-7 | Benchchem [benchchem.com]

- 2. This compound CAS#: 23491-48-7 [m.chemicalbook.com]

- 3. Reputable Factory Supply 99% Pure this compound 23491-48-7 with Efficient Transportation [yzqyyykj.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Piperazine-Containing Nitroanilines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The piperazine nucleus, a six-membered heterocyclic ring with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] Its combination with a nitroaniline moiety gives rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of piperazine-containing nitroanilines, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Biological Activities and Quantitative Data

Piperazine-containing nitroanilines have demonstrated a broad spectrum of pharmacological effects. The following tables summarize the quantitative data from various studies, highlighting their potency in different biological assays.

Anticancer Activity

The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are key indicators of their anticancer potential.[3][4]

| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Thiazolinylphenyl-piperazines | LNCaP | Prostate | 3.67 | |

| Piperazine-1,2-dicarboximides | Multiple Cell Lines | Various | 0.06 - 0.16 | [3] |

| Bergenin-piperazine hybrid 5a | Tongue Cancer | Head and Neck | Significant activity | |

| Bergenin-piperazine hybrid 5c | Tongue Cancer | Head and Neck | Significant activity | [5] |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast | 1.00 | [6] |

| Phenylpiperazine derivative BS130 | MCF7 | Breast Adenocarcinoma | More cytotoxic than doxorubicin | [7] |

| Phenylpiperazine derivative BS230 | MCF7 | Breast Adenocarcinoma | More cytotoxic than doxorubicin | [7] |

Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8][9]

| Compound/Derivative | Microbial Strain | Gram Type | MIC (µg/mL) | Reference |

| Novel Piperazine Derivative RL-308 | Shigella flexineri | Gram-negative | 2 | [10] |

| Novel Piperazine Derivative RL-308 | Staphylococcus aureus | Gram-positive | 4 | [10] |

| Novel Piperazine Derivative RL-308 | MRSA | Gram-positive | 16 | [10] |

| Novel Piperazine Derivative RL-328 | Shigella dysenteriae | Gram-negative | 128 | [10] |

| N,N'-disubstituted piperazines 2-10 | Escherichia coli | Gram-negative | Significant activity | [9] |

Enzyme Inhibitory Activity

Certain piperazine-containing nitroanilines have been identified as potent inhibitors of specific enzymes, such as tyrosinase, which is involved in melanin biosynthesis.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 4-nitrophenylpiperazine derivative 4l | Tyrosinase | 72.55 | [11] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of the biological activities of novel compounds. This section outlines the key experimental protocols cited in the literature for assessing the anticancer, antimicrobial, and enzyme-inhibitory effects of piperazine-containing nitroanilines.

Synthesis of Piperazine-Containing Nitroanilines

A general method for the synthesis of these compounds involves the reaction of an appropriately substituted piperazine with a nitro-activated aryl halide.[12]

General Procedure:

-

Reaction Setup: A mixture of the desired piperazine derivative, an aryl halide (e.g., 4-chloro-nitrobenzene), and a base (e.g., anhydrous potassium carbonate) is prepared in a suitable solvent (e.g., methanol).[12]

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for a specified period to facilitate the nucleophilic aromatic substitution.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired piperazine-containing nitroaniline.

A simplified one-pot, one-step synthetic procedure has also been reported, which avoids the need for protecting groups and utilizes heterogeneous catalysis.[1]

Anticancer Activity Assays

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.[4]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the piperazine derivatives and incubated for a specified period, typically 24 to 72 hours.[5]

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[13]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[3]

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Protocol:

-

Compound Preparation: Stock solutions of the piperazine derivatives are prepared, typically in DMSO, and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[10]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme, which is involved in melanin production.[14][15][16]

Protocol:

-

Reagent Preparation: Solutions of the tyrosinase enzyme, a substrate (e.g., L-DOPA or L-tyrosine), and the test compounds are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).[15]

-

Assay Reaction: The test compound and the tyrosinase enzyme solution are pre-incubated together. The reaction is then initiated by the addition of the substrate.

-

Absorbance Measurement: The formation of the product (dopachrome) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) over time using a microplate reader.[15][16]

-

Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited reaction to calculate the percentage of inhibition and the IC50 value.

Visualizations: Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts related to the biological activity of piperazine-containing nitroanilines.

Proposed Anticancer Signaling Pathway

Some piperazine derivatives have been shown to induce caspase-dependent apoptosis by targeting multiple signaling pathways that are often dysregulated in cancer.[3][17]

Caption: Proposed mechanism of anticancer activity for certain piperazine-nitroaniline derivatives.

General Experimental Workflow for Anticancer Drug Screening

A systematic approach is essential for the preclinical evaluation of novel anticancer compounds.

Caption: A typical workflow for the preclinical evaluation of novel anticancer agents.

Conclusion

Piperazine-containing nitroanilines represent a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies warrants further investigation. The synthetic accessibility of these molecules, coupled with their potent biological effects, makes them attractive candidates for lead optimization and drug development programs. The detailed experimental protocols and conceptual workflows provided in this guide are intended to facilitate and standardize future research in this exciting area of medicinal chemistry.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 10. ijcmas.com [ijcmas.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Role of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline as a SIRT6 inhibitor

An In-depth Technical Guide on 5-(4-Methylpiperazin-1-yl)-2-nitroaniline as a SIRT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target due to its integral role in a variety of cellular processes, including DNA repair, genomic stability, inflammation, and metabolism.[1][2] As an NAD+-dependent enzyme, SIRT6 primarily functions as a histone deacetylase, with specificity for acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][3] Its involvement in critical pathways, such as the repression of aerobic glycolysis (the Warburg effect) in cancer and the regulation of glucose homeostasis, makes the development of potent and selective SIRT6 inhibitors a promising avenue for therapeutic intervention in diseases like cancer and diabetes.[1][4]

This technical guide focuses on a novel SIRT6 inhibitor, this compound. This small molecule has been identified as a potent and selective inhibitor of SIRT6, representing a promising lead compound for further drug discovery and development.[4] This document provides a comprehensive overview of its inhibitory activity, binding affinity, selectivity, and its effects on cellular pathways, supported by detailed experimental protocols and data.

Quantitative Data Summary

The inhibitory potency and binding characteristics of this compound against SIRT6 have been quantitatively assessed through various biochemical and biophysical assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity against SIRT6

| Compound | Assay Type | IC50 (µM) |

| This compound | Fluor de Lys (FDL) | 4.93[4][5] |

Table 2: Binding Affinity to SIRT6

| Compound | Assay Type | Dissociation Constant (KD) (µM) |

| This compound | Surface Plasmon Resonance (SPR) | 9.76[4][5] |

| This compound | Isothermal Titration Calorimetry (ITC) | 10[4][5] |

Table 3: Selectivity Profile

| Compound | Target | Activity |

| This compound | SIRT1-3, HDAC1-11 | No activity up to 200 µM[4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the findings and for further investigation of this compound and its derivatives.

Fluor de Lys (FDL) SIRT6 Inhibition Assay

This fluorescence-based assay is a common method for measuring the deacetylase activity of SIRT6 and determining the IC50 values of potential inhibitors.[1][6]

Materials:

-

Recombinant human SIRT6 enzyme[6]

-

Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)[1][6]

-

NAD+[6]

-

Developer solution[6]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6][7]

-

Test compounds (dissolved in DMSO)[6]

-

384-well black microplate[6]

-

Plate reader capable of fluorescence measurement

Procedure:

-

Reagent Preparation: Prepare all reagents as specified by the manufacturer. This typically involves diluting the assay buffer, enzyme, and preparing a substrate solution containing the acetylated peptide and NAD+.[2]

-

Assay Setup: In a 96-well plate, set up triplicate wells for the following:

-

100% Activity Control: Add assay buffer, SIRT6 enzyme, and the substrate solution.[2]

-

Inhibitor Wells: Add diluted test compound, SIRT6 enzyme, and substrate solution.

-

Blank Control: Add assay buffer and substrate solution (no enzyme).

-

-

Incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 60-90 minutes, protected from light.[1]

-

Development: Add the developer solution to all wells to terminate the reaction. Incubate for an additional 30 minutes at room temperature.[3]

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-465 nm using a plate reader.[2][3]

-

Data Analysis: Subtract the blank control fluorescence from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (the inhibitor) and a protein (SIRT6).

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Recombinant human SIRT6 protein

-

Test compound

-

Running buffer (ensure it is compatible with both the protein and the compound)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Chip Immobilization: Immobilize the recombinant SIRT6 protein onto the surface of the sensor chip according to the manufacturer's protocol.

-

Analyte Preparation: Prepare a series of dilutions of the test compound in the running buffer.

-

Binding Analysis: Inject the different concentrations of the test compound over the immobilized SIRT6 surface. A buffer-only injection should be used as a reference.

-

Data Collection: Record the sensorgrams, which show the change in the refractive index at the sensor surface over time, reflecting the binding and dissociation of the compound.

-

Data Analysis: Analyze the sensorgram data using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter[6]

-

Recombinant human SIRT6 protein[6]

-

Test compound[6]

-

Dialysis buffer (protein and compound must be in identical, well-matched buffers)[6]

Procedure:

-

Sample Preparation: Place the SIRT6 protein solution in the sample cell of the calorimeter. Load the test compound solution into the injection syringe at a concentration typically 10-20 times that of the protein.[6]

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

-

Data Collection: Record the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry of binding (n).

Western Blot for H3K9 Acetylation

This protocol is used to assess the intracellular activity of the SIRT6 inhibitor by measuring the acetylation level of its primary target, Histone H3 at Lysine 9 (H3K9ac).[2]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

SIRT6 inhibitor and vehicle (e.g., sterile DMSO)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Ac-H3K9 and anti-total H3)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the SIRT6 inhibitor or vehicle control for the desired time.

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[2]

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against Ac-H3K9 and total H3 (as a loading control) overnight at 4°C.[2] Following washes, incubate with the appropriate HRP-conjugated secondary antibody.[2]

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[2] Quantify the band intensities for Ac-H3K9 and normalize them to the total H3 bands. An increase in the Ac-H3K9/Total H3 ratio in inhibitor-treated cells compared to the vehicle control indicates successful SIRT6 inhibition.[2]

Signaling Pathways and Mechanism of Action

SIRT6 plays a crucial role in several key signaling pathways. The inhibition of SIRT6 by this compound can modulate these pathways, leading to various cellular effects.

SIRT6 Signaling Pathways

Caption: Key signaling pathways regulated by SIRT6.

Experimental Workflow for SIRT6 Inhibition Assay

Caption: Workflow for a fluorescence-based SIRT6 inhibition assay.

Mechanism of Action of this compound

Caption: Mechanism of action for SIRT6 inhibition.

In a mouse model of type 2 diabetes, this compound was shown to significantly increase the levels of the glucose transporter GLUT-1, which in turn helps to reduce blood glucose levels.[4] This suggests that the compound's inhibitory effect on SIRT6 has potential therapeutic applications in metabolic disorders.[4][8]

Conclusion

This compound is a potent and selective inhibitor of SIRT6 with a well-defined in vitro activity and binding profile. Its ability to modulate SIRT6 activity in cellular contexts, particularly its effect on glucose metabolism, makes it a valuable lead compound for the development of novel therapeutics targeting SIRT6. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. SIRT6 Screening Assay Kit (ab133083) is not available | Abcam [abcam.com]

- 8. This compound CAS#: 23491-48-7 [m.chemicalbook.com]

An In-Depth Technical Guide on the Use of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its unique structure, featuring a nitroaniline core and a methylpiperazine moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of tyrosine kinase inhibitors and sirtuin 6 (SIRT6) inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound, with the CAS number 23491-48-7, is a solid organic compound.[1][2] Its structure combines a nitro-substituted aniline ring with a methylpiperazine group, which imparts specific chemical reactivity and desirable pharmacokinetic properties to its derivatives.[3][4] The presence of the nitro group makes the aromatic ring susceptible to nucleophilic substitution and also allows for its reduction to an amine, a key transformation for further synthetic modifications.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 23491-48-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][2] |

| Molecular Weight | 236.27 g/mol | [1][2] |

| Melting Point | 152-155 °C | [1][2] |

| Boiling Point | 444.2 °C at 760 mmHg | [1][2] |

| Density | 1.264 g/cm³ | [1][2] |

| Flash Point | 222.4 °C | [1][2] |

| Appearance | Light yellow to yellow solid | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a 5-halo-2-nitroaniline with N-methylpiperazine.[3][5] The halogen atom, typically fluorine or chlorine, at the 5-position is activated by the electron-withdrawing nitro group at the 2-position, facilitating the substitution reaction.[3]

Experimental Protocol: Synthesis from 5-Fluoro-2-nitroaniline

This protocol is adapted from a procedure described in the literature.[5]

Materials:

-

5-Fluoro-2-nitroaniline (1.0 g)

-

N-methylpiperazine (0.752 ml)

-

Triethylamine (TEA) (1.86 ml)

-

N-methylpyrrolidone (NMP) (1.5 ml)

-

Deionized water

Equipment:

-

Microwave reactor

-

Standard laboratory glassware

-

Filtration apparatus

-

High vacuum drying system

Procedure:

-

In a microwave reactor vessel, combine 5-fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), triethylamine (1.86 ml), and N-methylpyrrolidone (1.5 ml).[5]

-

Seal the vessel and heat the reaction mixture to 100°C in the microwave reactor for 20 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Dilute the reaction mixture with deionized water (50 ml) and stir for 20 minutes.[5]

-

Collect the resulting yellow solid by filtration.[5]

-